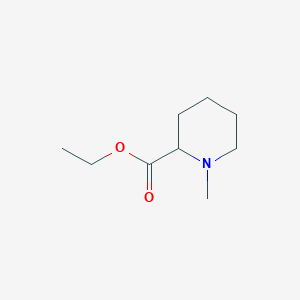

Ethyl 1-methylpiperidine-2-carboxylate

Overview

Description

Ethyl 1-methylpiperidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are known to interact with a variety of biological targets, but the specific targets of Ethyl 1-methylpipecolinate remain to be identified.

Mode of Action

It is known that ethyl 1-methylpipecolinate is used in the synthesis of indole analogues as cb1 cannabinoid receptor agonists

Biochemical Pathways

If the compound does indeed act as a cb1 receptor agonist, it could potentially affect endocannabinoid signaling pathways . The endocannabinoid system plays a role in a variety of physiological processes, including pain sensation, mood, and memory.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be 2.34 (iLOGP), 1.43 (XLOGP3), 0.65 (WLOGP), 1.0 (MLOGP), and 1.12 (SILICOS-IT), with a consensus Log Po/w of 1.31

Result of Action

If the compound does indeed act as a CB1 receptor agonist, it could potentially have effects similar to other CB1 agonists, such as pain relief, mood elevation, and increased appetite .

Action Environment

It is known that the compound has a boiling point of 92-96 °c at 11 mmhg and a density of 0975 g/mL at 25 °C

Biological Activity

Ethyl 1-methylpiperidine-2-carboxylate (EMPC) is a chemical compound belonging to the class of piperidine derivatives, which has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

EMPC is characterized by a piperidine ring with an ethyl ester group at the second carbon and a methyl group at the first carbon. Its molecular formula is with a molecular weight of approximately 171.23 g/mol. The synthesis of EMPC can be achieved through various methods, including:

- Condensation of ethyl acetoacetate with 1-methylpiperidine followed by reduction.

- Reaction of 1-methylpiperidine with ethyl chloroacetate , which is a common synthetic pathway.

Biological Activities

Research has indicated that EMPC exhibits several biological activities, which are summarized in the following table:

| Biological Activity | Description |

|---|---|

| Anticonvulsant | EMPC has shown potential in reducing seizure activity in animal models, indicating its utility in epilepsy treatment. |

| Anti-inflammatory | Studies suggest that EMPC can inhibit inflammatory pathways, potentially useful for conditions like arthritis. |

| Analgesic | EMPC has demonstrated pain-relieving properties in various experimental setups. |

| Neuroprotective Effects | Similar compounds have been studied for their ability to protect neuronal cells, suggesting EMPC may have therapeutic potential in neurodegenerative diseases. |

The mechanism of action for EMPC primarily involves its interaction with biological targets through its basic nitrogen atom. It may act as a ligand for various receptors or enzymes, influencing physiological processes. Its structural similarity to other piperidine derivatives suggests potential activity in modulating neurotransmitter systems, although specific mechanisms require further investigation.

Case Studies and Research Findings

-

Anticonvulsant Activity :

- A study demonstrated that EMPC significantly reduced seizure frequency and duration in rodent models when administered at specific dosages. The compound's efficacy was comparable to traditional anticonvulsants such as phenytoin.

-

Anti-inflammatory Effects :

- Research published in a pharmacology journal indicated that EMPC inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.

-

Analgesic Properties :

- In pain models, EMPC exhibited dose-dependent analgesic effects, similar to established analgesics like ibuprofen. The compound's ability to modulate pain pathways presents opportunities for developing new pain management therapies.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for EMPC is limited, studies on related piperidine compounds suggest it may have favorable absorption characteristics. However, further research is necessary to fully elucidate its pharmacokinetic profile and safety parameters.

Properties

IUPAC Name |

ethyl 1-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICBNHLULHJETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-18-5 | |

| Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction pathway for the thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase?

A1: The thermal decomposition of Ethyl 1-methylpipecolinate in the gas phase proceeds through a two-step elimination mechanism [, ]. First, a six-membered cyclic transition state forms, leading to the elimination of ethylene and the formation of 1-methylpipecolic acid. This initial step is the rate-determining step. The second step involves a rapid decarboxylation of 1-methylpipecolic acid via a five-membered cyclic transition state, yielding 1-methylpiperidine and carbon dioxide [, ].

Q2: How does the decomposition rate of Ethyl 1-methylpipecolinate compare to that of picolinic acid, a key intermediate in its decomposition pathway?

A2: Picolinic acid, formed during the decomposition of Ethyl 1-methylpipecolinate, exhibits a significantly faster decomposition rate compared to the parent ester []. This difference highlights the rapid decarboxylation process characteristic of α-amino or α-nitrogen substituted carboxylic acids [].

Q3: What computational chemistry methods were used to study the decomposition of Ethyl 1-methylpipecolinate, and what key insights were gained?

A3: The thermal decomposition of Ethyl 1-methylpipecolinate was investigated using ab initio calculations at the MP2/6-31G(d) and MP2/6-311+G(2d,p) levels of theory []. These calculations allowed researchers to characterize the transition states involved in the elimination reaction and determine their energy barriers. The calculations revealed that the transition states exhibit an intermediate character between reactants and products, suggesting a concerted and slightly asynchronous mechanism []. Furthermore, the calculations demonstrated that bond-breaking processes are more advanced than bond-forming processes in the transition state, indicating bond deficiency [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.